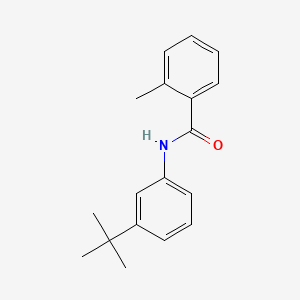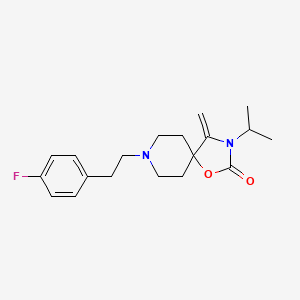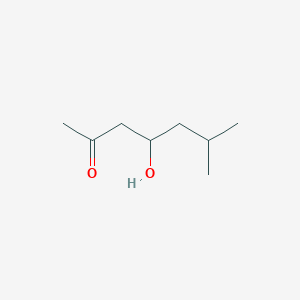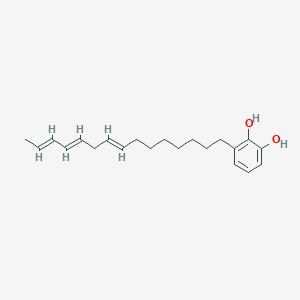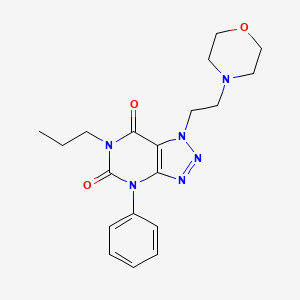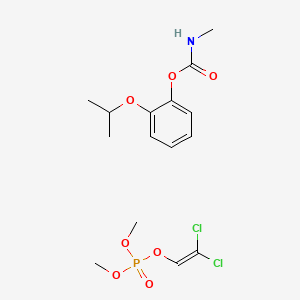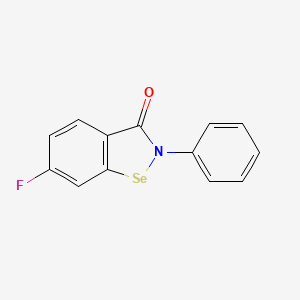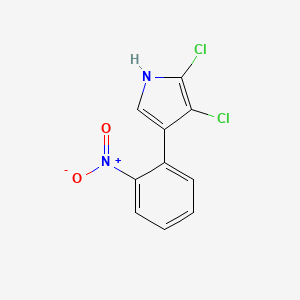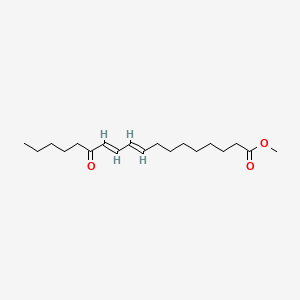
Methyl (E,E)-13-oxo-9,11-octadecadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E,E)-13-oxo-9,11-octadecadienoate is a fatty acid methyl ester (FAME) derived from linoleic acid It is characterized by the presence of two conjugated double bonds and a keto group at the 13th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E,E)-13-oxo-9,11-octadecadienoate typically involves the esterification of linoleic acid. One common method is the reaction of linoleic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters, including this compound, is often achieved through transesterification. This process involves the reaction of triglycerides (fats and oils) with methanol in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (E,E)-13-oxo-9,11-octadecadienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroperoxides or epoxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to selectively reduce the keto group.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl (E,E)-13-oxo-9,11-octadecadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying oxidation and reduction reactions of fatty acids.
Biology: The compound is investigated for its role in lipid metabolism and its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting metabolic and inflammatory diseases.
Industry: It is used in the production of biodiesel, surfactants, and other industrial chemicals due to its favorable properties as a fatty acid methyl ester.
Mechanism of Action
The mechanism of action of Methyl (E,E)-13-oxo-9,11-octadecadienoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites. These metabolites can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: A fatty acid methyl ester derived from linoleic acid without the keto group.
Methyl oleate: A fatty acid methyl ester derived from oleic acid with a single double bond.
Methyl stearate: A saturated fatty acid methyl ester derived from stearic acid.
Uniqueness
Methyl (E,E)-13-oxo-9,11-octadecadienoate is unique due to the presence of both conjugated double bonds and a keto group, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other fatty acid methyl esters, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
26474-39-5 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl (9E,11E)-13-oxooctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+ |
InChI Key |
HUDBAHZLUKDZOP-ZQHUEGGHSA-N |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





